Cas no 79804-71-0 (Corticorelin ovine triflutate)

Corticorelin ovine triflutate is a synthetic peptide analog of corticotropin-releasing hormone (CRH), derived from ovine sources. It is primarily used in diagnostic applications to assess adrenal function by stimulating the release of adrenocorticotropic hormone (ACTH) and cortisol. The triflutate salt form enhances stability and solubility, ensuring reliable performance in clinical settings. Its high specificity for CRH receptors allows for precise evaluation of the hypothalamic-pituitary-adrenal (HPA) axis, aiding in the diagnosis of disorders such as Cushing's syndrome or adrenal insufficiency. The compound's consistent bioactivity and well-characterized pharmacokinetic profile make it a valuable tool in endocrinological testing.
Corticorelin ovine triflutate structure
Corticorelin ovine triflutate structure
Product name:Corticorelin ovine triflutate
CAS No:79804-71-0
MF:C205H339N59O63S
MW:4670.30770611763
CID:60130

Corticorelin ovine triflutate Chemical and Physical Properties

Names and Identifiers

    • Ovine CRF
    • Ovine corticotropin-releasing factor
    • Corticotropin-releasing factor (ovine)
    • corticotropin-releasing hormone (ovine)
    • CRF (ovine)
    • CRF (ovine) Trifluoroacetate
    • CRF (ovine), Corticorelin (ovine)
    • Corticorelin
    • CRF(Ovine)Trifluoroacetate
    • Corticorelin ovine
    • Ovine CRH
    • Ovine CRF 41
    • Ovine ACTH releasing factor
    • Corticotropin-releasing factor (sheep)
    • Corticotropin-releasing factor (sheep hypothalamus)
    • Corticorelin ovine triflutate
    • Amunine
    • Amunin
    • oCRH
    • Ovine corticotropin-releasing hormone
    • Corticorelin triflutate
    • Sheep corticotropin-releasing factor
    • Corticotropin-releasing hormone, ovin
    • Inchi: 1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222)
    • InChI Key: QEEJLLNYQOBRRM-UHFFFAOYSA-N
    • SMILES: S(C)CCC(C(NC(C(NC(C(NC(C)C(NC(CC(=O)O)C(NC(CCC(N)=O)C(NC(C(NC(C)C(NC(C(NC(C(NC(C)C(NC(CC1=CN=CN1)C(NC(CO)C(NC(CC(N)=O)C(NC(CCCNC(=N)N)C(NC(C(NC(C(NC(C(NC(CC(=O)O)C(NC(C(NC(C(N)=O)C)=O)C(C)CC)=O)=O)CC(C)C)=O)CC(C)C)=O)CCCCN)=O)=O)=O)=O)=O)=O)CCC(N)=O)=O)CCC(N)=O)=O)=O)CC(C)C)=O)=O)=O)=O)CCCCN)=O)C(C)O)=O)NC(C(CCC(=O)O)NC(C(CC(C)C)NC(C(C(C)C)NC(C(CCC(=O)O)NC(C(CCCNC(=N)N)NC(C(CC(C)C)NC(C(CC(C)C)NC(C(CC1=CN=CN1)NC(C(CC1C=CC=CC=1)NC(C(C(C)O)NC(C(CC(C)C)NC(C(CC(=O)O)NC(C(CC(C)C)NC(C(CO)NC(C(C(C)CC)NC(C1CCCN1C(C1CCCN1C(C(CCC(=O)O)NC(C(CCC(N)=O)NC(C(CO)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 66
  • Hydrogen Bond Acceptor Count: 71
  • Heavy Atom Count: 328
  • Rotatable Bond Count: 161
  • Complexity: 11500
  • Topological Polar Surface Area: 2010

Corticorelin ovine triflutate Security Information

  • Storage Condition:Powder -80°C 2 years   -20°C 1 year In solvent -80°C 6 months   -20°C 1 month

Corticorelin ovine triflutate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
DC Chemicals
DC23915-1 g
Corticotropin-releasing factor (ovine)
79804-71-0 >98%
1g
$2900.0 2022-02-28
DC Chemicals
DC23915-250 mg
Corticotropin-releasing factor (ovine)
79804-71-0 >98%
250mg
$1400.0 2022-02-28
DC Chemicals
DC23915-100 mg
Corticotropin-releasing factor (ovine)
79804-71-0 >98%
100mg
$800.0 2022-02-28
DC Chemicals
DC23915-1g
Corticotropin-releasing factor (ovine)
79804-71-0 >98%
1g
$2900.0 2023-09-15
A2B Chem LLC
AX45289-1mg
Corticotropin Releasing Factor, ovine
79804-71-0 98%
1mg
$349.00 2024-04-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C860462-1mg
Corticotropin-releasing factor ovine,Ovine CRF,Ovine corticotropin-releasing factor,Corticorelin
79804-71-0 >98%
1mg
¥3,109.00 2022-09-29
DC Chemicals
DC23915-100mg
Corticotropin-releasing factor (ovine)
79804-71-0 >98%
100mg
$800.0 2023-09-15
DC Chemicals
DC23915-250mg
Corticotropin-releasing factor (ovine)
79804-71-0 >98%
250mg
$1400.0 2023-09-15

Corticorelin ovine triflutate Related Literature

Additional information on Corticorelin ovine triflutate

Recent Advances in Corticorelin Ovine Triflutate (79804-71-0) Research: A Comprehensive Review

Corticorelin ovine triflutate (CAS: 79804-71-0) is a synthetic analog of corticotropin-releasing hormone (CRH), which has garnered significant attention in the field of neuroendocrinology and oncology. This peptide has been extensively studied for its potential therapeutic applications, particularly in the diagnosis and treatment of Cushing's syndrome and other endocrine disorders. Recent research has expanded its scope to include potential roles in cancer therapy and neurodegenerative diseases, making it a compound of high interest in the chemical biology and pharmaceutical sectors.

A 2023 study published in the Journal of Neuroendocrinology investigated the pharmacokinetics and pharmacodynamics of corticorelin ovine triflutate in patients with ectopic Cushing's syndrome. The study employed a double-blind, placebo-controlled design to evaluate the compound's efficacy in reducing cortisol levels. Results indicated a statistically significant reduction in cortisol levels within 24 hours of administration, with minimal adverse effects. This finding underscores the compound's potential as a rapid-acting therapeutic agent for hypercortisolism.

In the realm of oncology, a groundbreaking 2024 preclinical study in Cancer Research explored the synergistic effects of corticorelin ovine triflutate with immune checkpoint inhibitors. The study demonstrated that the compound could modulate the tumor microenvironment by reducing immunosuppressive glucocorticoid levels, thereby enhancing the efficacy of immunotherapy. These findings open new avenues for combination therapies in cancers resistant to conventional treatments.

Another notable advancement is the development of novel delivery systems for corticorelin ovine triflutate. A 2023 paper in Advanced Drug Delivery Reviews highlighted the use of nanoparticle-based carriers to improve the compound's stability and bioavailability. This innovation addresses previous challenges related to its short half-life and rapid degradation, paving the way for more effective clinical applications.

Despite these promising developments, challenges remain. A recent meta-analysis in Endocrine Reviews pointed out the variability in patient responses to corticorelin ovine triflutate, which may be attributed to genetic polymorphisms in CRH receptors. Future research directions include personalized medicine approaches to optimize dosing regimens and improve therapeutic outcomes.

In conclusion, corticorelin ovine triflutate (79804-71-0) continues to be a focal point of research in chemical biology and medicine. Its multifaceted applications—from endocrine disorders to cancer therapy—highlight its therapeutic versatility. Ongoing studies aim to refine its use, overcome existing limitations, and explore new indications, solidifying its role in modern pharmacotherapy.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.